Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)-
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Overview
Description
Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)-: is an organic compound with the molecular formula C16H19NO2. It is also known as 2,3-dimethoxybenzylamine. This compound is characterized by the presence of a benzene ring substituted with two methoxy groups and an ethanamine chain attached to a phenylmethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- typically involves the reaction of 2,3-dimethoxybenzaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products:
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxybenzylamine or 2,3-dimethoxybenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological receptors. It can act as a ligand in binding studies.
Industry: In the industrial sector, it is used in the manufacture of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses.
Comparison with Similar Compounds
- Benzeneethanamine, 3,4-dimethoxy-
- Benzeneethanamine, N,α-dimethyl-
- Benzeneethanamine, 2,5-dimethoxy-N-(2-methoxyphenyl)methylene-
Uniqueness: Benzeneethanamine, 2,3-dimethoxy-N-(phenylmethyl)- is unique due to the specific positioning of the methoxy groups on the benzene ring and the presence of the phenylmethyl group. These structural features confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
101582-35-8 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
N-benzyl-2-(2,3-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)11-12-18-13-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
KTGPCYXLJRRTQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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